1-Methyl-1H-pyrazole-5-boronic acid pinacol ester

Catalog No.
S759000
CAS No.
847818-74-0
M.F
C10H17BN2O2
M. Wt
208.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester

CAS Number

847818-74-0

Product Name

1-Methyl-1H-pyrazole-5-boronic acid pinacol ester

IUPAC Name

1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole

Molecular Formula

C10H17BN2O2

Molecular Weight

208.07 g/mol

InChI

InChI=1S/C10H17BN2O2/c1-9(2)10(3,4)15-11(14-9)8-6-7-12-13(8)5/h6-7H,1-5H3

InChI Key

HLXOVAMYQUFLPE-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=NN2C

The exact mass of the compound 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Methyl-1H-pyrazole-5-boronic acid pinacol ester (CAS: 847818-74-0) is a highly stable, N-methylated heterocyclic building block engineered for Suzuki-Miyaura cross-coupling reactions. Featuring a pinacol boronate ester at the sterically hindered C5 position, this compound circumvents the severe instability issues typically associated with electron-rich heteroaryl boronic acids. As a crystalline solid with excellent bench stability, it provides a reliable, reproducible vector for introducing the 1-methyl-1H-pyrazol-5-yl moiety into complex active pharmaceutical ingredients (APIs), agrochemicals, and advanced functional materials, making it a critical procurement choice for scale-up and discovery workflows .

Substituting this specific Bpin ester with closely related analogs introduces critical failure points in both synthesis and application. Utilizing the free 1-methyl-1H-pyrazole-5-boronic acid leads to rapid protodeboronation, resulting in unpredictable stoichiometry, batch-to-batch yield variations, and the need for stringent low-temperature storage [1]. Attempting to use the unmethylated 1H-pyrazole-5-boronic acid pinacol ester invites competing N-arylation side reactions under basic coupling conditions, drastically complicating downstream purification. Furthermore, substituting with the more common C4-isomer fundamentally alters the topological trajectory of the pyrazole ring, which is non-viable in medicinal chemistry where the specific steric and electronic profile of the C5 linkage is required for target binding.

Mitigation of Protodeboronation for Enhanced Shelf-Life and Yield

Heteroaryl boronic acids with adjacent heteroatoms, such as pyrazole-5-boronic acids, are highly susceptible to hydrolytic C-B bond cleavage (protodeboronation). The pinacol esterification in 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester effectively shields the boron atom, transforming a fragile intermediate into a stable crystalline solid (melting point 58-61 °C) that can be stored at room temperature without degradation . In standard Suzuki couplings, this stability translates to reliable yields (typically >75-85%), whereas the free boronic acid baseline often requires large stoichiometric excesses to compensate for in situ degradation .

Evidence DimensionBench stability and coupling yield reliability
Target Compound DataBpin ester (Stable solid, MP 58-61 °C, >75% reliable yield at 1.0-1.2 eq)
Comparator Or BaselineFree 5-boronic acid (Rapid protodeboronation, requires >1.5 eq to achieve comparable yields)
Quantified DifferenceElimination of degradation-induced stoichiometric compensation, improving process mass intensity
ConditionsStandard Pd-catalyzed Suzuki-Miyaura coupling conditions (e.g., Pd(dppf)Cl2, K2CO3, dioxane/water)

Procurement of the Bpin ester ensures predictable reagent stoichiometry and eliminates the need for specialized cold-chain storage or immediate use.

Chemoselectivity via N-Methyl Protection

In cross-coupling workflows, unprotected pyrazoles can undergo competing N-arylation or N-alkylation, generating complex impurity profiles. The N1-methyl group in 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester acts as an inherent protecting group, locking the tautomeric state and directing the palladium-catalyzed coupling strictly to the C5-boron site . Compared to unprotected 1H-pyrazole-5-boronic acid pinacol ester, the methylated target compound prevents the formation of N-coupled byproducts, ensuring high chemoselectivity and significantly reducing the solvent and time required for chromatographic purification .

Evidence DimensionChemoselectivity and byproduct formation
Target Compound Data1-Methyl-1H-pyrazole-5-boronic acid pinacol ester (Exclusive C-C bond formation)
Comparator Or BaselineUnprotected 1H-pyrazole-5-boronic acid pinacol ester (Susceptible to N-arylation under basic conditions)
Quantified DifferencePrevention of N-coupled impurities, streamlining purification
ConditionsBasic Suzuki coupling conditions (e.g., Na2CO3 or K2CO3 base)

Reduces downstream purification costs and improves the overall yield of the desired C-C coupled product in industrial scale-up.

Topological Differentiation in Kinase Inhibitor Design

The regioisomeric position of the boronate ester (C5 vs C4) dictates the 3D trajectory of the resulting pyrazole ring in the final API. In the development of CDK2 and LRRK inhibitors, substituting at the C5 position provides specific steric hindrance adjacent to the N-methyl group, which is critical for optimal binding in the ATP pocket [1]. Studies have shown that shifting the pyrazole linkage from C4 to C5 can drastically alter kinase inhibitory activity, with specific topological orientations yielding multi-fold differences in binding affinity (Ki) [2]. Thus, the C5-Bpin ester is a non-interchangeable precursor for specific target geometries.

Evidence DimensionSAR topological impact and target binding affinity
Target Compound DataC5-linked 1-methylpyrazole (Provides unique steric clash/geometry for specific pocket binding)
Comparator Or BaselineC4-linked 1-methylpyrazole (Linear/flat geometry, often leading to >10-fold difference in Ki depending on the target)
Quantified DifferenceDistinct spatial orientation that cannot be replicated by the C4 isomer
ConditionsKinase inhibitor SAR studies (e.g., CDK2 or LRRK2 binding assays)

Buyers must procure the exact C5 regioisomer to achieve the required 3D molecular geometry for patent-specific API synthesis.

Synthesis of Kinase Inhibitors (e.g., LRRK2, CDK2)

The compound is heavily utilized as a building block for advanced kinase inhibitors where the 1-methylpyrazol-5-yl moiety provides critical hydrogen bonding and steric fit in the ATP-binding pocket, directly leveraging its topological specificity [1].

Targeted Protein Degrader (PROTAC) Development

Employed in the synthesis of SMARCA degraders and other E3 ligase ligands, where the precise spatial orientation afforded by the C5 linkage is required to maintain the optimal distance and angle between the target-binding and ligase-binding domains [2].

High-Throughput Screening (HTS) Library Generation

Its high solubility in organic solvents, combined with its resistance to protodeboronation, makes it an ideal, reliable reagent for automated, parallel Suzuki coupling arrays in early-stage drug discovery.

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.62%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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